2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H15NO3S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of coumarin derivatives, including 2-oxo-N-(2-(thiophen-3-yl)benzyl)-2H-chromene-3-carboxamide, to explore their biological properties. A key intermediate in their synthesis was ethyl 2-oxo-2H-chromene-3-carboxylate, which was prepared by reacting salicylaldehyde with diethyl malonate. These compounds were evaluated for their antibacterial activity against several bacterial strains, showcasing the potential of such structures in contributing to the development of new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Bioinorganic Relevance
Cobalt(II) complexes with Schiff bases derived from thiophene glyoxal, similar in structure to the compound , have been synthesized and characterized. These complexes have been evaluated for their antimicrobial activities against various microorganisms. The studies revealed that metal complexes exhibit higher antimicrobial activities than the free ligand, indicating the potential of incorporating such structures into bioinorganic compounds for enhanced biological effects (Singh, Das, & Dhakarey, 2009).
Novel Metal Complexes
A series of novel copper(II), cobalt(II), and nickel(II) complexes with organic ligands closely related to this compound have been synthesized. These studies focused on the synthesis, structure, and spectroscopic studies of these complexes, which are tautomeric forms of the compound. Electrochemical investigations have been performed to explore their potential applications in various fields, including material science and catalysis (Myannik et al., 2018).
Anticholinesterase Activity
The compound has also been explored in the context of anticholinesterase activity, with synthesized derivatives being evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies have shown that certain modifications in the coumarin scaffold, similar to this compound, can significantly enhance anti-AChE activity, suggesting potential therapeutic applications in treating diseases associated with cholinesterase activity (Ghanei-Nasab et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to targetDprE1 , a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the target’s function, leading to the desired therapeutic effect .
Biochemical Pathways
Given the potential target, it may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
If the compound indeed targets dpre1, it could potentially inhibit the growth of mycobacterium tuberculosis by disrupting cell wall biosynthesis .
Properties
IUPAC Name |
2-oxo-N-[(2-thiophen-3-ylphenyl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-20(18-11-14-5-2-4-8-19(14)25-21(18)24)22-12-15-6-1-3-7-17(15)16-9-10-26-13-16/h1-11,13H,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCRADGEYPYTRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.